molecular formula C48H75N17O11 B1681330 Tnrnflrfamide CAS No. 113611-68-0

Tnrnflrfamide

Cat. No. B1681330
M. Wt: 1066.2 g/mol
InChI Key: YAUWLGCATULGNL-KNECAJLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TNRNFLRFamide is a peptide that was isolated and sequenced from the stomatogastric nervous system of the crab Cancer borealis . It has been studied for its effects on the gastric and pyloric rhythms of the stomatogastric nervous system of the crab .


Synthesis Analysis

TNRNFLRFamide was isolated and sequenced from the stomatogastric nervous system of the crab Cancer borealis by reverse-phase high performance liquid chromatography followed by automated Edman degradation .


Molecular Structure Analysis

The chemical formula of TNRNFLRFamide is C48H75N17O11 . The exact molecular structure would require more specific information or advanced tools to determine.


Chemical Reactions Analysis

TNRNFLRFamide and a similar peptide, SDRNFLRFamide, have been observed to activate pyloric rhythms in quiescent preparations in a dose-dependent manner . They also increase the pyloric rhythm frequency of preparations showing moderate activity levels .

Future Directions

The study of TNRNFLRFamide and similar peptides could provide valuable insights into the functioning of neural circuits and behavior . Future research could focus on further elucidating the mechanisms of action of these peptides and exploring their potential applications in various fields.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75N17O11/c1-25(2)20-32(42(72)59-29(16-10-18-57-47(53)54)40(70)61-31(39(52)69)21-27-12-6-4-7-13-27)62-43(73)33(22-28-14-8-5-9-15-28)63-45(75)34(23-36(49)67)64-41(71)30(17-11-19-58-48(55)56)60-44(74)35(24-37(50)68)65-46(76)38(51)26(3)66/h4-9,12-15,25-26,29-35,38,66H,10-11,16-24,51H2,1-3H3,(H2,49,67)(H2,50,68)(H2,52,69)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H,63,75)(H,64,71)(H,65,76)(H4,53,54,57)(H4,55,56,58)/t26-,29+,30+,31+,32+,33+,34+,35+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUWLGCATULGNL-KNECAJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150488
Record name Tnrnflrfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1066.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tnrnflrfamide

CAS RN

113611-68-0
Record name Tnrnflrfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113611680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tnrnflrfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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